![molecular formula C12H17BrN2 B1413753 1-[(6-Bromopyridin-2-yl)methyl]azepane CAS No. 400775-13-5](/img/structure/B1413753.png)
1-[(6-Bromopyridin-2-yl)methyl]azepane
Overview
Description
1-(6-Bromopyridin-2-yl)methylazepane, also known as 1-bromo-2-methylazepane, is a synthetic organic compound with a wide range of uses in the scientific and medical fields. It is an important building block in the synthesis of various compounds, and has been used in the synthesis of pharmaceuticals, agrochemicals, and other compounds. 1-bromo-2-methylazepane is a colorless, odorless, and slightly hygroscopic solid with a melting point of 72-74 °C. It is soluble in common organic solvents and is stable to light and heat.
Scientific Research Applications
Azepanium Ionic Liquids
Azepane has been utilized as a starting material for synthesizing a new family of room-temperature ionic liquids. These transformations are significant for mitigating disposal issues related to azepane's production in the polyamide industry. The study by Belhocine et al. (2011) highlights the synthesis of tertiary amines through the reaction of azepane with 1-bromoalkanes or 1-bromoalkoxyalkanes, further leading to quaternary azepanium salts. This research indicates the potential of azepanium ionic liquids as safe alternatives to volatile organic compound-based electrolytes, considering their wide electrochemical windows Belhocine et al., 2011.
PKB Inhibitors
The structure-based optimization of novel azepane derivatives for protein kinase B (PKB-alpha) inhibition is another significant application. Breitenlechner et al. (2004) have designed and synthesized azepane derivatives demonstrating high in vitro inhibitory activity against PKA and PKB-alpha, marking them as potential therapeutic agents. This research underscores the importance of azepane-based compounds in developing new medicinal chemistry strategies Breitenlechner et al., 2004.
Boronic Acid Derivatives
Sopková-de Oliveira Santos et al. (2004) discussed the crystal structure of a boronic acid derivative, highlighting the structural implications of substituents on the pyridine and dioxazaborocane rings. This study provides valuable insights into the design of boronic acid derivatives with potential applications in chemical synthesis and materials science Sopková-de Oliveira Santos et al., 2004.
Non-Linear Optical Properties
The electronic properties of azepane derivatives, including 2-(Azepan-1-yl(naphthalen-1-yl)methyl)phenol, were explored by Ulaş (2020) using density functional theory (DFT). This study focused on natural bond orbital analysis and nonlinear optical properties, contributing to our understanding of azepane compounds' optical and electronic behavior Ulaş, 2020.
Azepane-Based Drugs
The pharmaceutical significance of azepane-based motifs in drug discovery is highlighted by Zha et al. (2019), who reviewed the structural diversity and pharmacological properties of azepane derivatives. Over 20 azepane-based drugs have been FDA-approved for treating various diseases, demonstrating the compound's versatility and potential in therapeutic applications Zha et al., 2019.
properties
IUPAC Name |
1-[(6-bromopyridin-2-yl)methyl]azepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2/c13-12-7-5-6-11(14-12)10-15-8-3-1-2-4-9-15/h5-7H,1-4,8-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZUOXMWKSGVNHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2=NC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(2-Fluorobenzoyl)amino]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1413674.png)
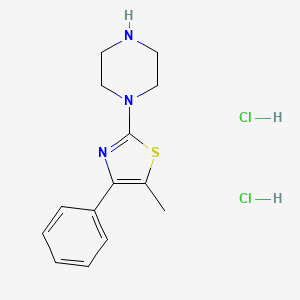
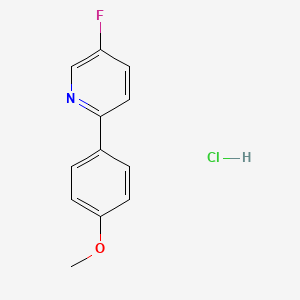
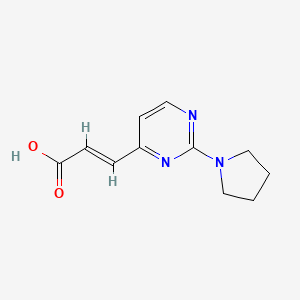
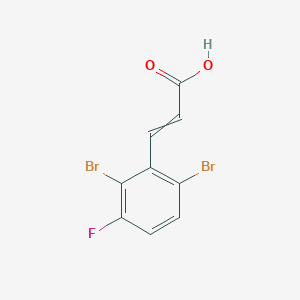
![N-[(2,5,6-Trimethoxypyridin-3-yl)methylidene]hydroxylamine](/img/structure/B1413682.png)


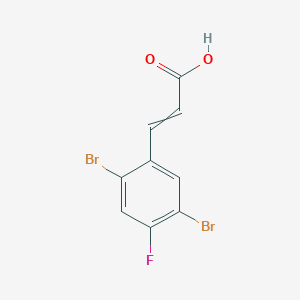

![{1-[2-(4-Fluorophenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid](/img/structure/B1413690.png)
